![molecular formula C14H11Cl2N3O B2809638 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one CAS No. 854036-08-1](/img/structure/B2809638.png)
6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one
Descripción general
Descripción
6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a chloromethyl group, a chlorophenyl group, and a methyl group attached to a pyrazolo[3,4-b]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors such as 4-chlorobenzaldehyde, methylhydrazine, and 2-chloropyridine under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The pyrazolo[3,4-b]pyridine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines under basic conditions.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research indicates that compounds with pyrazolo[3,4-b]pyridine structures exhibit notable anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
Case Studies
- Study on HeLa Cells : A recent study evaluated the effects of 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one on HeLa cervical cancer cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity. The study suggested that the compound triggers apoptosis via ROS-mediated pathways, leading to cell cycle arrest at the G2/M phase .
- Comparative Analysis : A table summarizing the anticancer activity of related compounds is presented below:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa (Cervical Cancer) | 15 | Apoptosis induction via ROS |
Pyrazolo[3,4-b]pyridine Derivative A | A549 (Lung Cancer) | 5.0 | ROS generation |
Pyrazolo[3,4-b]pyridine Derivative B | MCF-7 (Breast Cancer) | 3.2 | Apoptosis induction |
Antimicrobial Properties
The presence of the chlorophenyl group in the structure suggests potential antimicrobial activity. Compounds with similar functional groups have shown efficacy against a range of bacterial strains.
Case Studies
- In Vitro Studies : A study tested the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with zones of inhibition measuring up to 20 mm .
- Comparative Analysis : The following table summarizes antimicrobial activity findings:
Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 20 |
Chlorophenyl Derivative C | S. aureus | 18 |
Chlorophenyl Derivative D | Pseudomonas aeruginosa | 15 |
Applications in Inflammatory Disorders
The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.
Case Studies
Mecanismo De Acción
The mechanism of action of 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one involves its interaction with specific molecular targets within cells. One of the primary targets is tubulin, a protein involved in microtubule formation. By binding to the colchicine site on tubulin, the compound inhibits microtubule polymerization, disrupting the mitotic spindle and leading to cell cycle arrest in the G2/M phase. This ultimately triggers apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6-(chloromethyl)-1-phenyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one: Similar structure but lacks the 4-chlorophenyl group.
6-(bromomethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
6-(chloromethyl)-1-(4-methylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one: Similar structure but with a 4-methylphenyl group instead of a 4-chlorophenyl group.
Uniqueness
6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one is unique due to the presence of both chloromethyl and 4-chlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit microtubule polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds .
Actividad Biológica
6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that produce various derivatives with potential pharmacological properties. The compound can be synthesized through a series of reactions involving pyrazole and pyridine derivatives, often utilizing chloromethylation as a key step to introduce the chloromethyl group at the 6-position of the pyrazolo ring.
Antifungal and Antitubercular Activity
Research has shown that compounds with a pyrazole scaffold exhibit promising antifungal and antitubercular activities. For instance, derivatives similar to this compound have demonstrated significant in vitro activity against pathogenic strains of fungi and Mycobacterium tuberculosis H37Rv .
Anticancer Properties
Recent studies indicate that pyrazolo[3,4-b]pyridine derivatives may act as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for the regulation of cell cycle progression and has implications for cancer therapy. A docking study confirmed the selectivity of certain derivatives over CDK1, suggesting their potential as anticancer agents .
In Vitro Studies
A comprehensive study evaluated various derivatives of pyrazolo[3,4-b]pyridine for their cytotoxic effects on different cancer cell lines including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). The results indicated that several compounds exhibited IC50 values in the nanomolar range, highlighting their potency as anticancer agents. For example:
Compound ID | Cell Line | IC50 (nM) Mean ± SD |
---|---|---|
A | MCF-7 | 25 ± 5 |
B | HepG-2 | 30 ± 7 |
C | HCT-116 | 20 ± 3 |
These findings suggest that modifications to the pyrazolo structure can significantly enhance biological activity against various cancer types .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has also been investigated. It has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, making it a candidate for treating conditions such as Alzheimer's disease and urinary tract infections. The IC50 values for these activities were found to be significantly lower than those of standard drugs used for comparison:
Activity | IC50 (µM) Mean ± SD |
---|---|
AChE Inhibition | 0.63 ± 0.001 |
Urease Inhibition | 1.21 ± 0.005 |
These results underscore the compound's therapeutic potential in neurodegenerative diseases and infections .
Propiedades
IUPAC Name |
6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c1-8-13-12(20)6-10(7-15)17-14(13)19(18-8)11-4-2-9(16)3-5-11/h2-6H,7H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKCFNLPRDDNJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C=C(N2)CCl)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324153 | |
Record name | 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677427 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
854036-08-1 | |
Record name | 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.